E3 ligase Ligand-Linker Conjugates 5

Catalog No.
S006857
CAS No.
M.F
C30H46ClN5O7S
M. Wt
656.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 5

Product Name

E3 ligase Ligand-Linker Conjugates 5

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C30H46ClN5O7S

Molecular Weight

656.2 g/mol

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Description

E3 ligase Ligand-Linker Conjugates 5 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 ligase Ligand-Linker Conjugates 5 (E3 Ligase Ligand-Linker Conjugate 5 can also be referred to as Thalidomide-5-O-CH2-COOH) are synthetic molecules designed for targeted protein degradation using a technique called Proteolysis Targeting Chimeras (PROTACs) [].

PROTAC Technology and E3 Ligase Ligand-Linker Conjugates 5

PROTACs are bifunctional molecules that consist of three key components:

  • E3 Ligase Ligand: This portion of the molecule binds to a specific E3 ligase enzyme, which is responsible for tagging proteins for degradation by the cell's proteasome machinery []. E3 Ligase Ligand-Linker Conjugates 5, in this case, act as Cereblon (CRBN) ligands, meaning they specifically bind to the CRBN E3 ligase [].
  • Linker: This spacer region connects the E3 ligase ligand and the target protein binding moiety. The linker plays a crucial role in optimizing the distance and flexibility between the two binding domains [].
  • Target Protein Binding Group: This region binds to the target protein that researchers want to degrade. E3 Ligase Ligand-Linker Conjugates 5 lack this component and serve as building blocks for the synthesis of complete PROTAC molecules targeting specific proteins of interest [].

E3 ligase Ligand-Linker Conjugates 5 is a specialized compound designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates a ligand that specifically binds to an E3 ubiquitin ligase with a linker that connects to a target protein. The primary function of E3 ligase Ligand-Linker Conjugates is to facilitate the ubiquitination and subsequent degradation of target proteins, which is crucial in regulating various cellular processes and has significant implications in therapeutic applications, particularly in cancer treatment and other diseases characterized by protein dysregulation.

E3 Ligase-Linker 5 functions as a key component in the PROTAC-mediated targeted protein degradation pathway. Here's a simplified breakdown []:

  • The PROTAC molecule, containing the E3 Ligase-Linker 5, binds to the target protein through its target protein ligand.
  • The linker facilitates the interaction between the target protein and the E3 ligase recruited by the E3 Ligase-Linker.
  • The E3 ligase transfers ubiquitin molecules onto the target protein, marking it for degradation.
  • The ubiquitinated target protein is then degraded by the cellular proteasome.
  • As with any new compound, potential safety hazards of E3 Ligase-Linker 5 itself haven't been extensively studied. However, some E3 ligase ligands used in PROTAC development can exhibit cytotoxicity []. Further research is needed to establish the safety profile of E3 Ligase-Linker 5 and related conjugates.

    The mechanism of action for E3 ligase Ligand-Linker Conjugates involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate itself. Upon binding, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the substrate protein. This reaction typically follows these steps:

    • Binding: The ligand of the conjugate binds to the E3 ligase.
    • Complex Formation: The linker facilitates the proximity of the target protein to the E3 ligase.
    • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
    • Degradation: The polyubiquitinated protein is recognized by the 26S proteasome for degradation.

    This process highlights the crucial role of E3 ligases in substrate selection and ubiquitin transfer efficiency, making them pivotal in targeted protein degradation strategies.

    E3 ligase Ligand-Linker Conjugates 5 exhibits significant biological activity by enabling targeted degradation of specific proteins involved in disease pathways. The ability to selectively degrade proteins linked to oncogenic processes or other pathological states allows for therapeutic interventions that can modulate cellular functions effectively. Studies have shown that compounds like this can reduce levels of overexpressed or malfunctioning proteins, potentially reversing disease phenotypes.

    The synthesis of E3 ligase Ligand-Linker Conjugates typically involves several key steps:

    • Ligand Synthesis: The ligand specific for the chosen E3 ligase is synthesized using standard organic chemistry techniques.
    • Linker Attachment: A suitable linker is chemically attached to the ligand. This linker must be optimized for length and flexibility to ensure effective interaction with both the E3 ligase and target protein.
    • Purification: The final conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and activity.

    Various synthetic routes may be employed depending on the specific ligand and linker used, with ongoing research aimed at optimizing these methods for better yields and efficiency.

    E3 Ligase Ligand-Linker Conjugate 4Utilizes VHL ligand; effective against BET proteinsCancer therapyE3 Ligase Ligand-Linker Conjugate 11Incorporates a PROTAC linker; versatile binding optionsBroad therapeutic potentialCereblon Ligand-Linker Conjugate 20Based on Thalidomide; targets various oncogenic proteinsOncology and immunology

    E3 ligase Ligand-Linker Conjugates 5 stands out due to its specific targeting capabilities and its role in advancing PROTAC technology, which allows for selective protein degradation that traditional small molecules cannot achieve.

    Interaction studies for E3 ligase Ligand-Linker Conjugates typically involve assessing binding affinities between the conjugate, E3 ligases, and target proteins using techniques such as:

    • Surface Plasmon Resonance (SPR): To measure real-time interactions.
    • Fluorescence Resonance Energy Transfer (FRET): To study proximity between molecules.
    • Co-immunoprecipitation: To confirm complex formation in cellular contexts.

    These studies help elucidate the effectiveness of conjugates in promoting targeted degradation through their interactions with biological molecules.

    E3 ligase Ligand-Linker Conjugate 5 represents a sophisticated synthetic compound designed for proteolysis targeting chimera technology applications [1]. The molecular architecture of this conjugate is characterized by its heterobifunctional structure, comprising two distinct functional domains connected through a carefully engineered linking system [2]. The compound exhibits a molecular formula of C₃₀H₄₆ClN₅O₇S with a molecular weight of 656.23 grams per mole, establishing it as a mid-sized molecular entity within the proteolysis targeting chimera chemical space [1].

    The core structural framework centers around the (S,R,S)-AHPC-based von Hippel-Lindau ligand, which serves as the E3 ubiquitin ligase binding moiety [1] [2]. This ligand component is derived from the prototypical von Hippel-Lindau032 compound, which has demonstrated nanomolar binding affinity to the von Hippel-Lindau protein complex [5]. The von Hippel-Lindau032 structure incorporates a hydroxypyrrolidine ring system as its central scaffold, featuring critical stereochemical elements that facilitate specific protein-protein interactions [5] [9].

    Table 1: Chemical Properties of E3 Ligase Ligand-Linker Conjugate 5

    PropertyValue
    CAS Number2097971-11-2
    Molecular FormulaC₃₀H₄₆ClN₅O₇S
    Molecular Weight (g/mol)656.23
    Canonical SMILESO=C([C@H]1N(C(C@HNC(COCCOCCOCCN)=O)=O)CC@HC1)NCC2=CC=C(C3=C(C)N=CS3)C=C2.[H]Cl
    Solubility in DMSO50 mg/mL (76.19 mM)
    Storage TemperatureStore at -20°C
    Core Ligand(S,R,S)-AHPC (von Hippel-Lindau032)
    Linker TypePolyethylene Glycol 3
    Linker Length3 ethylene glycol units

    The polyethylene glycol 3 linker component constitutes a critical architectural element that bridges the von Hippel-Lindau ligand to potential target protein binding domains in proteolysis targeting chimera applications [1] [6]. This linker consists of three ethylene glycol units arranged in a linear configuration, providing optimal spatial separation and conformational flexibility for ternary complex formation [12] [33]. The polyethylene glycol backbone contributes significantly to the compound's solubility properties and biocompatibility characteristics [33] [37].

    The structural composition features a terminal amine functionality at the polyethylene glycol terminus, enabling further conjugation reactions for proteolysis targeting chimera construction [1]. This reactive handle allows for the attachment of various target protein ligands through standard coupling chemistries, facilitating the creation of heterobifunctional degrader molecules [6] [21]. The linker length of approximately 18-20 angstroms provides sufficient spatial flexibility to accommodate diverse protein-protein interaction geometries while maintaining productive ternary complex formation [27].

    Stereochemical Configuration: (S,R,S)-AHPC Core Modifications

    The stereochemical configuration of E3 ligase Ligand-Linker Conjugate 5 is fundamentally defined by its (S,R,S)-AHPC core structure, which represents the active stereoisomeric form for von Hippel-Lindau protein binding [9] [10]. This specific stereochemical arrangement is critical for achieving nanomolar binding affinity and selective E3 ligase recruitment [5] [26]. The (S,R,S) designation refers to the absolute configuration of three key chiral centers within the hydroxypyrrolidine-based ligand framework [9] [10].

    Table 2: Stereochemical Configuration Analysis

    ComponentStereochemistryDescription
    Central Core(S,R,S)-AHPCHydroxypyrrolidine-based von Hippel-Lindau ligand core
    Position 2S-configurationPyrrolidine ring carbon adjacent to carboxamide
    Position 4R-configurationHydroxy-bearing carbon in pyrrolidine ring
    Amino Acid ResidueS-tert-leucineN-terminal amino acid with bulky side chain
    Configuration SignificanceActive isomer for von Hippel-Lindau bindingEssential for nanomolar affinity to von Hippel-Lindau protein

    The pyrrolidine ring system adopts a C⁴-exo conformation that is essential for optimal binding to the von Hippel-Lindau protein's hypoxia-inducible factor binding pocket [5] [26]. This specific ring pucker positions the hydroxyl group and adjacent substituents in orientations that maximize favorable protein-ligand interactions while minimizing steric clashes [5]. The S-configuration at the carbon bearing the carboxamide linkage ensures proper alignment with key amino acid residues in the von Hippel-Lindau binding site [26].

    The R-configuration at the 4-position hydroxyl-bearing carbon is particularly crucial for maintaining the required hydrogen bonding network with the von Hippel-Lindau protein [5] [26]. This stereocenter directly influences the spatial orientation of the hydroxyl group, which forms critical hydrogen bonds with structural water molecules and protein side chains within the binding pocket [5]. Alterations to this stereochemical arrangement, such as the corresponding (S,S,S) configuration, result in inactive compounds with significantly reduced binding affinity [9].

    The N-terminal S-tert-leucine residue provides additional stereochemical complexity and contributes substantially to binding affinity through its bulky tert-butyl side chain [5]. This amino acid component occupies a hydrophobic pocket within the von Hippel-Lindau protein structure, and its S-configuration is essential for achieving the optimal fit required for high-affinity binding [5] [26]. The acetyl capping group at the N-terminus further stabilizes the bound conformation through hydrogen bonding interactions with structural water molecules [5].

    Comparative stereochemical studies have demonstrated the exquisite selectivity of the von Hippel-Lindau protein for the (S,R,S)-AHPC configuration [26]. Fluorinated analogues with modified stereochemistry, such as (3S,4S)-fluoro-hydroxyproline variants, exhibit 2-fold reductions in binding affinity, while (3R,4S) variants show 20-fold decreases in potency [26] [30]. These findings underscore the critical importance of maintaining the precise stereochemical arrangement for optimal protein recognition and binding.

    Comparative Analysis with Other E3 Ligand-Linker Conjugates

    E3 ligase Ligand-Linker Conjugate 5 represents one member of a diverse family of E3 ligase-targeting building blocks designed for proteolysis targeting chimera applications [21] [25]. Comparative analysis with other conjugates in this series reveals distinct structural features and targeting capabilities that influence their utility in degrader molecule construction [21] [28]. The molecular weight of 656.23 grams per mole positions Conjugate 5 in the upper range of E3 ligand-linker building blocks, reflecting its incorporation of both the complex von Hippel-Lindau ligand and the polyethylene glycol 3 spacer [1] [25].

    Table 3: Comparative Analysis of E3 Ligand-Linker Conjugates

    ConjugateMolecular FormulaMolecular Weight (g/mol)E3 Ligase TargetLinker Type
    E3 Ligase Ligand-Linker Conjugate 5C₃₀H₄₆ClN₅O₇S656.23von Hippel-LindauPolyethylene Glycol 3
    E3 Ligase Ligand-Linker Conjugate 1C₂₃H₂₉N₃O₁₀507.50CereblonPolyethylene Glycol 4
    E3 Ligase Ligand-Linker Conjugate 22C₂₄H₃₁N₅O₆485.50von Hippel-LindauUnknown
    E3 Ligase Ligand-Linker Conjugate 33C₃₅H₄₃N₃O₇617.73cellular Inhibitor of Apoptosis Protein 1PROTAC linker
    E3 Ligase Ligand-Linker Conjugate 67C₃₅H₅₂N₄O₉672.80von Hippel-LindauExtended linker

    The structural diversity among E3 ligand-linker conjugates reflects the distinct binding requirements of different E3 ubiquitin ligases and the varied spatial constraints imposed by different target proteins [21] [28]. Conjugate 1, targeting the Cereblon E3 ligase, incorporates a pomalidomide-based ligand with a longer polyethylene glycol 4 linker, resulting in a more compact overall structure with enhanced hydrophilicity [38]. This design facilitates the formation of ternary complexes with Cereblon-dependent target proteins while maintaining favorable physicochemical properties [25] [28].

    The von Hippel-Lindau-targeting conjugates (5, 22, and 67) demonstrate structural variations primarily in their linker compositions and lengths [22] [23]. Conjugate 22 exhibits the lowest molecular weight at 485.50 grams per mole, suggesting a more streamlined linker design that may offer advantages in cellular permeability and bioavailability [23] [25]. Conversely, Conjugate 67 represents the largest molecule in this series at 672.80 grams per mole, incorporating an extended linker system that provides greater conformational flexibility for accommodating diverse target protein geometries [22].

    Table 4: von Hippel-Lindau Ligand Binding Affinity Data

    CompoundKd (nM)StereochemistryNotes
    von Hippel-Lindau032 (parent)185(S,R,S)Prototypical von Hippel-Lindau ligand
    (S,R,S)-AHPCSimilar to von Hippel-Lindau032(S,R,S)Active configuration
    F-Hyp variant 14a~370 (2-fold reduction)(3S,4S)-F-HypModerate affinity loss
    F-Hyp variant 14b~3700 (20-fold reduction)(3R,4S)-F-HypSignificant affinity loss
    HIF-1α peptide (10-mer)>185Natural peptideReference substrate

    The cellular Inhibitor of Apoptosis Protein 1-targeting Conjugate 33 represents a distinct class of E3 ligase recruiters that utilize different protein-protein interaction mechanisms compared to von Hippel-Lindau and Cereblon-based systems [4] [35]. This conjugate incorporates specialized linker chemistry optimized for cellular Inhibitor of Apoptosis Protein engagement and exhibits intermediate molecular weight characteristics that balance potency with drug-like properties [4] [35].

    Linker composition analysis reveals significant variations in hydrophilicity and flexibility among the different conjugates [25] [28]. The polyethylene glycol-based linkers in Conjugates 1 and 5 provide enhanced aqueous solubility and reduced aggregation tendency compared to alkyl-based alternatives [33] [37]. These properties are particularly important for maintaining compound stability during storage and formulation, as well as for achieving favorable pharmacokinetic profiles in biological systems [37].

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    5

    Exact Mass

    655.2806477 g/mol

    Monoisotopic Mass

    655.2806477 g/mol

    Heavy Atom Count

    44

    Dates

    Modify: 2023-08-15

    Explore Compound Types